molecular formula C10H24Cl2N2 B2829123 (1R*,4R*)-N1-Isobutylcyclohexane-1,4-diamine dihydrochloride CAS No. 1286273-71-9

(1R*,4R*)-N1-Isobutylcyclohexane-1,4-diamine dihydrochloride

Cat. No.: B2829123
CAS No.: 1286273-71-9
M. Wt: 243.22
InChI Key: OKOKYYAOQMDJKC-HIZJWYRFSA-N
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Description

(1R*,4R*)-N1-Isobutylcyclohexane-1,4-diamine dihydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its cyclohexane ring structure with diamine functional groups and isobutyl substituents, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-N1-Isobutylcyclohexane-1,4-diamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane derivatives and isobutylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification methods ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R*,4R*)-N1-Isobutylcyclohexane-1,4-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the diamine groups to primary amines.

    Substitution: The isobutyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (1R*,4R*)-N1-Isobutylcyclohexane-1,4-diamine dihydrochloride is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a ligand in studying enzyme interactions and protein binding. Its diamine groups make it suitable for forming stable complexes with metal ions, which can be useful in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for developing drugs targeting specific receptors or enzymes.

Industry

Industrially, this compound can be used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R*,4R*)-N1-Isobutylcyclohexane-1,4-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The diamine groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biochemical pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4R)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride**: This compound has a similar cyclohexane structure but with a chlorobenzyl substituent instead of isobutyl.
  • (1R,4R)-N1-(2-Methoxyethyl)cyclohexane-1,4-diamine dihydrochloride**: This variant has a methoxyethyl group, offering different chemical properties and potential applications.

Uniqueness

(1R*,4R*)-N1-Isobutylcyclohexane-1,4-diamine dihydrochloride is unique due to its specific isobutyl substituent, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

4-N-(2-methylpropyl)cyclohexane-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-8(2)7-12-10-5-3-9(11)4-6-10;;/h8-10,12H,3-7,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOKYYAOQMDJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1CCC(CC1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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